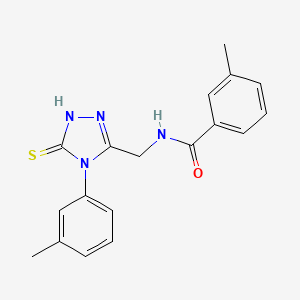

3-methyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H18N4OS and its molecular weight is 338.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Complexation Properties

The compound 3-methyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide, due to its structural complexity and potential for reactivity, plays a significant role in the synthesis of novel chemical compounds and the study of their complexation properties with various metal ions. For instance, a related compound obtained via cyclization of thioxothiourea, showing the importance of sulfur and nitrogen atoms in forming new bonds and creating five-membered rings, has been synthesized and characterized by various spectroscopic methods. This process led to the generation of Ni and Pd complexes, analyzed through spectroscopy and theoretical calculations, showcasing the potential of such compounds in forming coordination complexes with metals (Adhami et al., 2012).

Supramolecular Gelators

Another area of application is in the development of supramolecular gelators. Benzamide derivatives, including those similar to the compound of interest, have been synthesized and investigated for their gelation behavior. This research aimed to understand the influence of methyl functionality and non-covalent interactions on gelation, with some derivatives demonstrating good stability and low minimum gelator concentration in ethanol/water and methanol/water mixtures. The structural analysis revealed the importance of π-π interactions and cyclic N–H⋯N and S⋯O interactions in the gelation process, highlighting the compound's role in designing new materials with specific gelation capabilities (Yadav & Ballabh, 2020).

Regioselectivity in Chemical Reactions

The compound also contributes to studies on regioselectivity, particularly in electrophilic attacks on similar heterocyclic structures. Research on model compounds has provided insights into how such molecules react with alkyl and aryl halides, acyl halides, and other electrophiles. These reactions are crucial for understanding the chemical behavior and potential modifications of the compound, aiding in the development of targeted chemical synthesis strategies (Fathalla et al., 2000).

Microwave-Assisted Synthesis

Moreover, microwave-assisted synthesis methods have been applied to benzamide derivatives, offering a cleaner, more efficient, and faster approach to obtaining these compounds. This technique represents a significant advancement in synthetic chemistry, reducing reaction times and enhancing yields, which is particularly beneficial for compounds with complex structures and multiple functionalities (Saeed, 2009).

Polymer Synthesis

Finally, the structural elements of this compound contribute to the field of polymer science. Direct polycondensation techniques using similar compounds have led to the synthesis of ordered polyamides, demonstrating the potential of such molecules in creating novel polymeric materials with specific properties and applications (Ueda & Sugiyama, 1994).

Properties

IUPAC Name |

3-methyl-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c1-12-5-3-7-14(9-12)17(23)19-11-16-20-21-18(24)22(16)15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,19,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWBOBPECBTISW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2696218.png)

![Rac-6-chloro-n-[(3r,4r)-4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl]-5-methylpyridine-3-sulfonamide](/img/structure/B2696221.png)

![N-(2-methoxyethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2696222.png)

![2-(benzylsulfanyl)-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2696232.png)

![N-(4-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2696235.png)

![benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2696236.png)

![5-[3-(Chloromethyl)-[1,2,4]triazolo[4,3-A]pyridin-7-YL]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2696237.png)